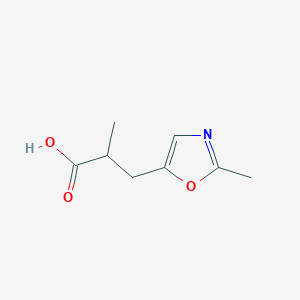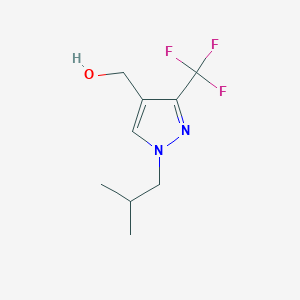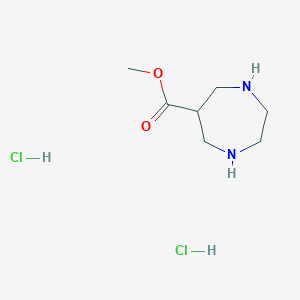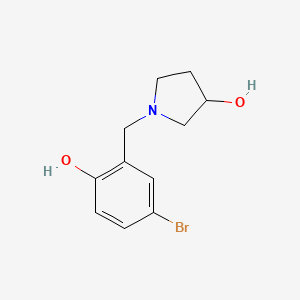
1-(5-Bromo-2-hydroxybenzyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-2-hydroxybenzyl)pyrrolidin-3-ol is a chemical compound that features a brominated benzyl group attached to a pyrrolidin-3-ol moiety
準備方法
The synthesis of 1-(5-Bromo-2-hydroxybenzyl)pyrrolidin-3-ol typically involves the reaction of 5-bromo-2-hydroxybenzyl bromide with pyrrolidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
化学反応の分析
1-(5-Bromo-2-hydroxybenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, thiourea, and sodium methoxide.
科学的研究の応用
1-(5-Bromo-2-hydroxybenzyl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
作用機序
The mechanism of action of 1-(5-Bromo-2-hydroxybenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and bromine atom play crucial roles in its biological activity, allowing it to bind to and modulate the activity of enzymes, receptors, and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
1-(5-Bromo-2-hydroxybenzyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
1-(5-Bromo-2-hydroxybenzyl)pyrrolidin-2-one: This compound has a similar structure but features a ketone group instead of a hydroxyl group, which can lead to different chemical and biological properties.
1-(5-Bromo-2-hydroxybenzyl)pyrrolidin-3-one: This compound also has a similar structure but features a ketone group at a different position, which can affect its reactivity and biological activity.
1-(5-Bromo-2-hydroxybenzyl)pyrrolidin-2-ol: This compound has a hydroxyl group at a different position, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C11H14BrNO2 |
|---|---|
分子量 |
272.14 g/mol |
IUPAC名 |
1-[(5-bromo-2-hydroxyphenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14BrNO2/c12-9-1-2-11(15)8(5-9)6-13-4-3-10(14)7-13/h1-2,5,10,14-15H,3-4,6-7H2 |
InChIキー |
GTIJTWJQFYIIJE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1O)CC2=C(C=CC(=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2-Bromopyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13342272.png)
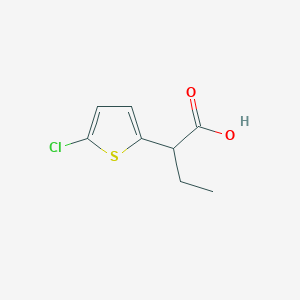
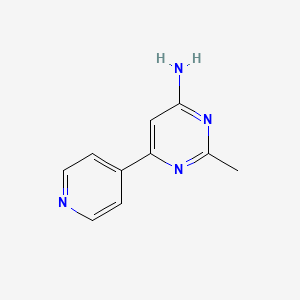

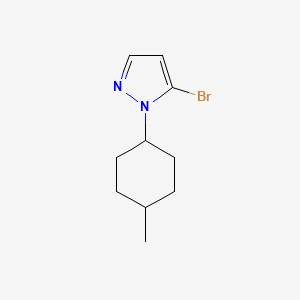
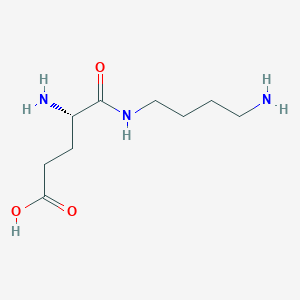


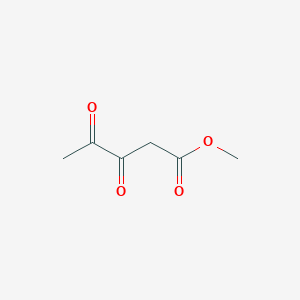
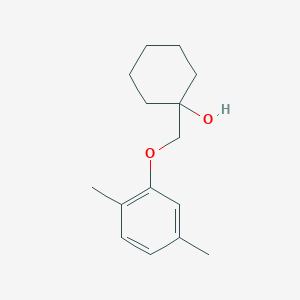
![Methyl 2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetate](/img/structure/B13342314.png)
